molecular formula C17H11ClN2O4 B5560096 3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione

3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B5560096
M. Wt: 342.7 g/mol
InChI Key: ONCDZVNRKJIJQM-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a chloro-substituted phenyl ring, and a pyrrole-2,5-dione core. Its intricate structure makes it a subject of interest for researchers exploring new therapeutic agents.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Researchers are exploring its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound were a drug, its mechanism of action could involve binding to a specific protein or enzyme, altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if this compound were toxic or reactive, it could pose a risk to health and safety .

Future Directions

Future research on this compound could involve further studies of its synthesis, structure, reactivity, mechanism of action, and properties. This could lead to new insights into its potential applications, for example in medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amination: The benzo[d][1,3]dioxole is then reacted with an amine to introduce the amino group.

    Pyrrole-2,5-dione synthesis: This involves the condensation of a suitable diketone with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-substituted compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d][1,3]dioxol-5-ylamino)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione stands out due to its unique combination of structural features, which contribute to its diverse range of biological activities

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-4-chloro-1-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-14-15(19-10-6-7-12-13(8-10)24-9-23-12)17(22)20(16(14)21)11-4-2-1-3-5-11/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCDZVNRKJIJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)N(C3=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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